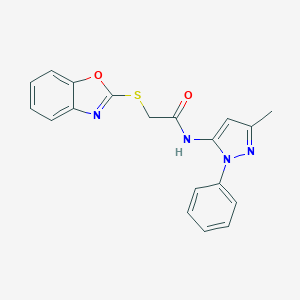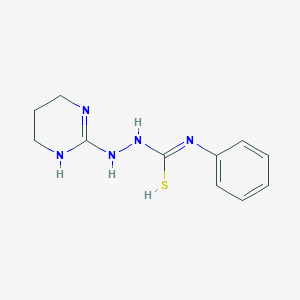![molecular formula C16H17N5 B292884 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as PPAC, is a chemical compound with potential applications in scientific research. PPAC belongs to the class of pyrazole-based compounds and has been studied for its potential use as a chemical probe in various biological systems.
作用機序
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile selectively inhibits the activity of PRMT5 by binding to its active site. PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins, leading to changes in gene expression. By inhibiting PRMT5 activity, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can modulate gene expression and potentially inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit cancer cell growth in vitro and in vivo. It has also been shown to modulate gene expression by inhibiting PRMT5 activity. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has a low toxicity profile and does not affect the viability of normal cells.
実験室実験の利点と制限
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be used as a chemical probe to study the role of PRMT5 in various biological systems. However, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has some limitations. It is not very soluble in water, which can limit its use in some experiments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One direction is to study the effects of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile on other enzymes involved in gene expression. Another direction is to study the potential use of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in combination with other cancer treatments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can also be modified to improve its solubility and half-life, making it more suitable for certain experiments. Overall, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in scientific research and has the potential to be a valuable tool in cancer research and other biological studies.
合成法
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a method described in a research paper by J. Gao et al. (2013). The method involves the reaction of 1-phenyl-1H-pyrazole-4-carbonitrile with piperidine and formaldehyde in the presence of acetic acid. The resulting product is 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile with a yield of 63%. The synthesis method is relatively simple and cost-effective, making 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile a promising compound for scientific research.
科学的研究の応用
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied for its potential use as a chemical probe in various biological systems. It has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the regulation of gene expression. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been studied for its potential use in cancer research, as PRMT5 is overexpressed in many cancer cells. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in inhibiting cancer cell growth in vitro and in vivo.
特性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
1-phenyl-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N5/c17-11-14-12-19-21(15-7-3-1-4-8-15)16(14)18-13-20-9-5-2-6-10-20/h1,3-4,7-8,12-13H,2,5-6,9-10H2/b18-13+ |
InChIキー |
BQJPJRNSSLQHEQ-QGOAFFKASA-N |
異性体SMILES |
C1CCN(CC1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES |
C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
正規SMILES |
C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(methylsulfanyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B292801.png)

![7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292804.png)
![13-Methyl-5-phenacyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292808.png)
![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292810.png)
![2-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292814.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![diethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292824.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)
